molecular formula C6H2BrCl2F B1437860 1-Bromo-2,4-dichloro-3-fluorobenzene CAS No. 1000573-15-8

1-Bromo-2,4-dichloro-3-fluorobenzene

Cat. No.: B1437860
CAS No.: 1000573-15-8
M. Wt: 243.88 g/mol
InChI Key: GGVLXXOXZOFPJH-UHFFFAOYSA-N
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Description

1-Bromo-2,4-dichloro-3-fluorobenzene is an organic compound with the molecular formula C6H2BrCl2F . It is a halogenated derivative of benzene, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring. This compound is a clear, colorless liquid with a boiling point of 232°C and a density of 1.823 g/cm³ .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,4-dichloro-3-fluorobenzene can be synthesized through a series of halogenation reactions starting from benzene. The process involves:

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The reactions are carried out in the presence of catalysts and solvents to facilitate the process .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,4-dichloro-3-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-2,4-dichloro-3-fluorobenzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism by which 1-Bromo-2,4-dichloro-3-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong bonds with these targets, influencing their activity and function. The pathways involved include halogen bonding and hydrophobic interactions, which play a crucial role in the compound’s biological and chemical activity .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-2,4-dichloro-3-fluorobenzene is unique due to its specific arrangement of halogen atoms on the benzene ring, which imparts distinct chemical and physical properties. This unique structure makes it valuable in various synthetic and research applications, differentiating it from other similar compounds .

Properties

IUPAC Name

1-bromo-2,4-dichloro-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2F/c7-3-1-2-4(8)6(10)5(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVLXXOXZOFPJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661538
Record name 1-Bromo-2,4-dichloro-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000573-15-8
Record name 1-Bromo-2,4-dichloro-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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